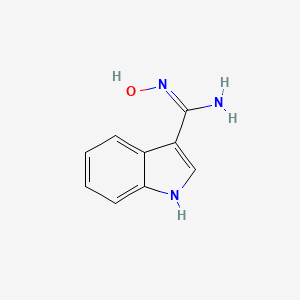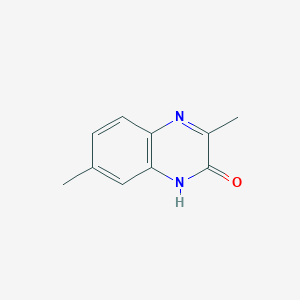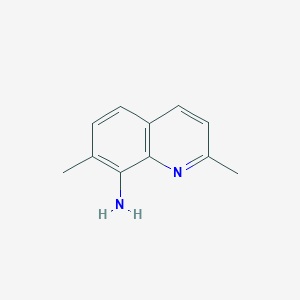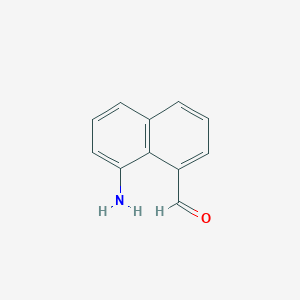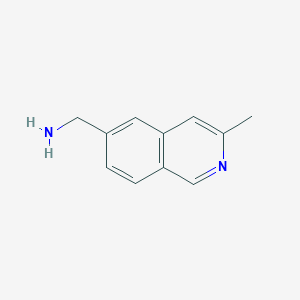
(2,5-Difluoro-3-hydroxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Difluoro-3-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a difluorohydroxyphenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-3-hydroxyphenyl)boronic acid typically involves the borylation of a difluorohydroxyphenyl precursor. One common method is the hydroboration of an appropriate difluorohydroxyphenyl derivative using borane reagents . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the borylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Difluoro-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives .
Applications De Recherche Scientifique
(2,5-Difluoro-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2,5-Difluoro-3-hydroxyphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, thereby blocking its activity . This interaction is facilitated by the unique electronic properties of the difluorohydroxyphenyl ring, which enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluorophenylboronic acid: Similar in structure but lacks the hydroxy group, which affects its reactivity and applications.
4-Formylphenylboronic acid: Contains a formyl group instead of a hydroxy group, leading to different chemical properties and uses.
Uniqueness
(2,5-Difluoro-3-hydroxyphenyl)boronic acid is unique due to the presence of both fluorine atoms and a hydroxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective chemical reactions and as a versatile building block in organic synthesis .
Propriétés
Numéro CAS |
919355-35-4 |
|---|---|
Formule moléculaire |
C6H5BF2O3 |
Poids moléculaire |
173.91 g/mol |
Nom IUPAC |
(2,5-difluoro-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10-12H |
Clé InChI |
QYKITSQXPRCPFS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1F)O)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


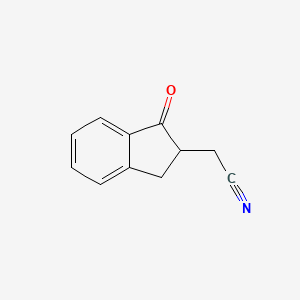

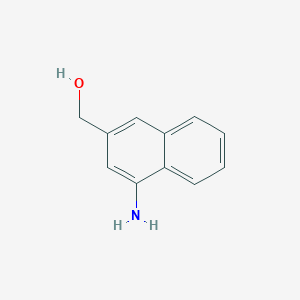
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)

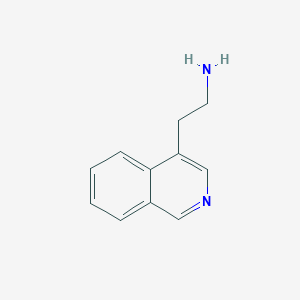
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
